molecular formula C24H18Si B1616732 9H-9-Silafluorene, 9,9-diphenyl- CAS No. 5550-08-3

9H-9-Silafluorene, 9,9-diphenyl-

Cat. No.: B1616732
CAS No.: 5550-08-3
M. Wt: 334.5 g/mol
InChI Key: RVHKZECCDOKCIB-UHFFFAOYSA-N
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Description

9H-9-Silafluorene, 9,9-diphenyl- is a useful research compound. Its molecular formula is C24H18Si and its molecular weight is 334.5 g/mol. The purity is usually 95%.
The exact mass of the compound 9H-9-Silafluorene, 9,9-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9H-9-Silafluorene, 9,9-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-9-Silafluorene, 9,9-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Homolytic Aromatic Substitution and Cyclization

9-Silafluorenes, including 9H-9-silafluorene, 9,9-diphenyl-, are obtained through transition-metal-free intramolecular radical silylation of 2-diphenylsilylbiaryls via base-promoted homolytic aromatic substitution. This process is catalyzed by the electron and is significant for synthesizing silafluorene derivatives efficiently and sustainably (Leifert & Studer, 2015).

2. Solid-State Fluorescence Applications

9H-9-Silafluorene derivatives demonstrate unique solid-state fluorescence properties. The substitution at the 9-position significantly influences their absorption and emission spectra, which is crucial for developing materials with specific optical properties (Yamanoi et al., 2016).

3. Luminescent Probes in Aqueous Solutions

Silafluorenes with specific substituents, such as 9,9-diphenyl, exhibit strong emissivity and high quantum yields in organic solvents. Their solubility and luminescence in aqueous solutions make them potential candidates for biological and industrial applications, particularly in detecting and characterizing lipophilic structures (Spikes et al., 2021).

4. Ring-Closure Reaction and Crystalline Formation

The formation of silafluorene through intramolecular ring-closure reactions is another key application area. These reactions often lead to highly crystalline silafluorene derivatives, which can be characterized by various spectroscopic methods for further applications (Millevolte et al., 1997).

5. Fluorescence in Doped Polymer Films

9H-9-Silafluorene, 9,9-diphenyl- derivatives have been investigated for their potential use in organic electronics, particularly in the fabrication of OLEDs and bioimaging. Their unique photophysical properties, such as fluorescence solvatochromism and efficient fluorescence in doped polymer films, are of significant interest (Pusztai et al., 2013).

Mechanism of Action

Target of Action

The primary target of 9H-9-Silafluorene, 9,9-diphenyl- is the optoelectronic properties of materials . This compound is used as a building block for fluorescent materials due to its appealing optical properties, high stability against light and chemical agents, and high quantum yields .

Mode of Action

9H-9-Silafluorene, 9,9-diphenyl- interacts with its targets by extending the conjugated π-systems from the 9H-9-silafluorene units through the introduction of functional aromatic substituents . This interaction can shift the absorption/emission maxima to longer wavelengths, and fine-tune the optoelectronic properties .

Biochemical Pathways

The biochemical pathways affected by 9H-9-Silafluorene, 9,9-diphenyl- are primarily related to the fluorescence of materials . The compound influences the pathways that control the absorption and emission spectra of materials, thereby affecting their fluorescence .

Result of Action

The result of the action of 9H-9-Silafluorene, 9,9-diphenyl- is the production of materials with enhanced fluorescence . The compound’s interaction with its targets leads to a shift in the absorption and emission spectra of the materials, resulting in improved optoelectronic properties .

Action Environment

The action of 9H-9-Silafluorene, 9,9-diphenyl- can be influenced by environmental factors such as temperature . For instance, mono-9H-9-silafluorene remains unchanged upon heating to 200 °C and is decomposed at over 220 °C . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Properties

IUPAC Name

5,5-diphenylbenzo[b][1]benzosilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Si/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHKZECCDOKCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329890
Record name 9H-9-Silafluorene, 9,9-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5550-08-3
Record name NSC168711
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-9-Silafluorene, 9,9-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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